[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-[(1R,2S,5S)-2-amino-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-10(2)7-3-4-11(12,6-9(13)14)8(10)5-7;/h7-8H,3-6,12H2,1-2H3,(H,13,14);1H/t7-,8+,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBFKPBGZURWCL-OVWFGBMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)(CC(=O)O)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride, commonly referred to as a bicyclic amino acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique bicyclic structure and amino acid functionality, which contribute to its diverse pharmacological properties.
- Molecular Formula : CHClNO
- Molecular Weight : 233.73 g/mol
- CAS Number : 1335031-82-7
Biological Activities
The biological activity of this compound has been explored in various studies focusing on its neuroprotective effects, anti-inflammatory properties, and potential use in treating neurodegenerative diseases.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties through the modulation of neurotransmitter systems and reduction of oxidative stress. In vitro studies have demonstrated that it can enhance neuronal survival under conditions that typically induce apoptosis.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, which may be beneficial in conditions such as multiple sclerosis and Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotection in Animal Models :
- Reduction of Oxidative Stress :
- Cytokine Modulation :
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuroprotection | Enhanced survival of neurons under stress conditions | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Oxidative Stress | Decreased ROS production |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:
- Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activity, particularly concerning glutamate and GABAergic systems.
- Antioxidant Mechanism : Its ability to scavenge free radicals contributes to its neuroprotective effects.
Scientific Research Applications
Neuroprotective Effects
Recent studies have indicated that compounds similar to [(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact with biological targets involved in neuronal survival and function.
- Mechanism of Action : Research suggests that the compound may inhibit histone deacetylase (HDAC) enzymes, which are implicated in neurodegeneration. Inhibition of HDAC6 has been linked to improved cognitive function and memory retention in animal models of Alzheimer's disease .
Potential as a Multi-target Therapeutic Agent
The compound's unique bicyclic structure allows for multiple interactions with various biological targets. This multi-target approach is particularly beneficial for treating complex diseases that involve multiple pathways.
- Case Study : In vitro studies have demonstrated that hydroxamic acids derived from similar structures can effectively inhibit HDAC activity, leading to neuroprotective effects in transgenic mouse models . The presence of specific linkers and functional groups enhances their therapeutic potential.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The development of derivatives with modified functional groups could enhance its pharmacological profile.
Synthetic Pathways
Research highlights various synthetic strategies to create derivatives that maintain or improve biological activity while potentially reducing toxicity . These strategies include modifying the bicyclic framework or introducing different substituents on the amino acid moiety.
Antioxidant Activity
Antioxidant properties are critical for compounds intended for neuroprotective applications. Studies have shown that compounds similar to this compound exhibit moderate antioxidant activity through mechanisms such as radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
